Methyl 4-methylenecyclohexane carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

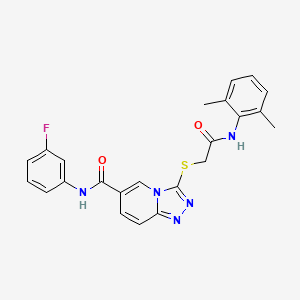

“Methyl 4-methylenecyclohexane carboxylate” is an organic compound with the molecular formula C9H14O2 . It is also known as “4-Methylcyclohexene-1” and "4-Methylcyclohexene" . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “Methyl 4-methylenecyclohexane carboxylate” could involve an acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .Molecular Structure Analysis

The molecular structure of “Methyl 4-methylenecyclohexane carboxylate” is characterized by a cyclohexane ring with a methylene (CH2) group at the 4th position and a methyl ester (COOCH3) group at the 1st position . The InChI code for this compound is1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 . Physical And Chemical Properties Analysis

“Methyl 4-methylenecyclohexane carboxylate” is a liquid at room temperature with a density of 0.995 g/mL at 25 °C . It has a molecular weight of 154.21 . The compound’s InChI key isSYRKANZKKKAWNJ-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Combustion Chemistry and Fuel Surrogate Studies

A study by Wang et al. (2014) delves into the pyrolysis and combustion of methylcyclohexane as a representative cycloalkane component in fuel surrogates. This research is pivotal for understanding combustion chemistry and for developing kinetic models of larger cycloalkanes and practical fuels. The investigation identified a range of pyrolysis and flame intermediates, including cyclic C6- and C7-intermediates, providing critical data for the special formation channels of toluene and benzene in both pyrolysis and flame conditions. A comprehensive kinetic model with 249 species and 1570 reactions was developed, which included a new sub-mechanism of Methylcyclohexane (MCH), offering insights into methylcyclohexane consumption and the formation of toluene and benzene under various conditions (Wang et al., 2014).

Photochemistry and Synthesis

Research into the photochemistry of cycloalkenones, including studies on methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, highlights the selective photocyclization processes that these compounds undergo. Such studies are essential for understanding the synthesis of complex organic structures and their potential applications in various chemical industries (Anklam et al., 1985).

Material Science and Epoxy Resins

The investigation of (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC), a typical epoxy resin (EP), focuses on the thermal hazards associated with EPs in manufacturing processes. This study employed thermogravimetry to evaluate the runaway reactions for EEC, providing valuable information on thermal stability parameters and offering insights into optimizing safety and efficiency in EP manufacturing (Tong et al., 2014).

Catalysis and Hydrogen Production

The dehydrogenation of methylcyclohexane to toluene is explored as a method for hydrogen storage, leveraging the liquid organic hydrides system. Research by Yolcular and Olgun (2008) on Ni/Al2O3 catalysts emphasizes the importance of efficient catalysts and reaction engineering methods for enhancing the dehydrogenation process, which is critical for the chemical process and petroleum refining industries (Yolcular & Olgun, 2008).

Safety and Hazards

“Methyl 4-methylenecyclohexane carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and use appropriate personal protective equipment.

Propriétés

IUPAC Name |

methyl 4-methylidenecyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRKANZKKKAWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=C)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346196 |

Source

|

| Record name | Methyl 4-methylenecyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylenecyclohexane carboxylate | |

CAS RN |

71092-50-7 |

Source

|

| Record name | Methyl 4-methylenecyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2736295.png)

![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)

![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)

![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)

![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)